(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine
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Overview
Description
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine: is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an oxetane ring, and an L-alanine amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine typically involves multiple steps, starting with the protection of the amino group using the Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The oxetane ring can be formed through cyclization reactions, and the L-alanine moiety can be introduced through peptide coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow chemistry could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The oxetane ring can be reduced to form a corresponding alcohol.
Substitution: : The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Strong acids like TFA or HCl are used to remove the Boc group.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of alcohols.
Substitution: : Formation of free amine groups after Boc removal.
Scientific Research Applications
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group serves as a protecting group that prevents unwanted reactions at the amino group. The oxetane ring can participate in cyclization reactions, and the L-alanine moiety can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine: can be compared to other similar compounds, such as:
3-(Boc-amino)propyl-L-alanine: : Similar structure but with a different alkyl chain length.
3-(Boc-amino)butyl-L-alanine: : Similar structure but with a longer alkyl chain.
3-(Boc-amino)phenyl-L-alanine: : Similar structure but with a phenyl group instead of an oxetane ring.
Properties
IUPAC Name |
(2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-8(9(15)16)14-12(6-18-7-12)5-13-10(17)19-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJGYEQXWXMFSF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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